![molecular formula C10H7IO2 B3060774 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 812642-63-0](/img/structure/B3060774.png)
3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the molecular formula C10H7IO2 . It is used for chemical probe synthesis . This compound contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle .
Molecular Structure Analysis
The molecular structure of similar compounds indicates an effective conjugation of the carbonyl group, the benzene ring, and the lone pair of the propyn-1-yloxy O atom . This suggests that 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde may have a similar structure.Chemical Reactions Analysis
When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical And Chemical Properties Analysis
The molecular weight of 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde is 286.07 g/mol. More detailed physical and chemical properties might be found in databases like PubChem .Scientific Research Applications
Thiol Reactivity Profiling
“3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde” is used in a quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes . This platform relies on the ability of a commercially available thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues . This method is critical for understanding the underlying mechanisms involved in redox perturbation or electrophiles .
Chemical Probe Synthesis
This compound is used for chemical probe synthesis . The trifunctional building block contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle . This allows for a wide range of chemical reactions and modifications, expanding its utility in various research applications .
Biological Target Modification
When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This has potential for downstream applications via the alkyne tag .
Pharmaceutical Industry
The compound’s unique properties and broad range of applications make it a valuable asset in the pharmaceutical industry . Its ability to react with a variety of biological targets and its potential for downstream applications make it a versatile tool in drug discovery and development .
Redox Biology
The compound’s ability to react with cysteine, a unique protein-coding amino acid with high nucleophilicity, makes it a useful tool in redox biology . It can help researchers understand the role of redox mechanisms in biological processes .
Chemical Biology
In chemical biology, the compound’s ability to be readily modified by a broad range of redox mechanisms makes it a valuable tool . It can help in the formation of various oxidative post-translational modifications, contributing to our understanding of protein function and regulation .
Mechanism of Action
Target of Action
It is known that this compound can be used as a building block in chemical probe synthesis . When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target .
Mode of Action
The mode of action of 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with a biological target through UV light-induced covalent modification . This interaction results in changes to the target, which can then be studied for downstream applications via the alkyne tag .
Result of Action
The molecular and cellular effects of 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde’s action would depend on the specific biological target and the nature of the covalent modification. The compound’s alkyne tag allows for downstream applications, potentially enabling the study of these effects .
properties
IUPAC Name |
3-iodo-4-prop-2-ynoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJAUPFGYNVSGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392321 | |
Record name | 3-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde | |
CAS RN |
812642-63-0 | |
Record name | 3-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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